molecular formula C8H11NO2 B2795607 1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid CAS No. 1547444-68-7

1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid

Cat. No. B2795607
M. Wt: 153.181
InChI Key: HNRQYYDXOAZYMG-UHFFFAOYSA-N
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Description

“1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid” is a chemical compound with the CAS Number: 1547444-68-7 . It has a molecular weight of 153.18 . It appears as a powder .


Synthesis Analysis

The synthesis of pyrroles, including compounds similar to “1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid”, can be achieved through various methods. One such method is the Paal-Knorr pyrrole condensation, which allows the synthesis of N-substituted pyrroles under mild reaction conditions . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .


Molecular Structure Analysis

The InChI code for “1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid” is 1S/C8H11NO2/c1-3-9-5-4-7 (6 (9)2)8 (10)11/h4-5H,3H2,1-2H3, (H,10,11) . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

Pyrroles, including “1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid”, can undergo a variety of chemical reactions. For instance, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .


Physical And Chemical Properties Analysis

“1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid” is a powder that is stored at room temperature . Its molecular weight is 153.18 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Phosphine-Catalyzed Annulation : Zhu, Lan, and Kwon (2003) demonstrated that ethyl 2-methyl-2,3-butadienoate can undergo a [4 + 2] annulation with N-tosylimines, leading to the synthesis of highly functionalized tetrahydropyridines, a reaction relevant in organic chemistry and potentially pharmaceutical synthesis (Zhu, Lan, & Kwon, 2003).

  • Synthesis of Complex Compounds : Li et al. (2009) explored the synthesis of a compound related to 1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid. They synthesized 3-(1-Ethyl-1H-pyrrole-2-carboxamido)propionic acid monohydrate, demonstrating the versatility of such compounds in organic synthesis (Li et al., 2009).

  • Three-Component Reaction with Tetronic Acid : Kamalova et al. (2018) discussed a reaction involving ethyl 1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates with tetronic acid, highlighting the potential of 1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid derivatives in complex organic reactions (Kamalova et al., 2018).

  • Spectroscopy and Chemical Analysis : Singh et al. (2013) synthesized a novel hydrazide-hydrazone of pyrrole and conducted extensive spectroscopy and quantum chemical calculations, highlighting the utility of pyrrole derivatives in detailed chemical analysis (Singh et al., 2013).

  • Solvent-Free Synthesis under Microwave Irradiation : Khajuria et al. (2013) achieved the synthesis of ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates, showcasing an environmentally friendly synthesis method for pyrrole derivatives (Khajuria et al., 2013).

Application in Crystal Engineering

  • Supramolecular Structures : Yin and Li (2006) prepared pyrrole-2-carboxylates that formed hexagonal and grid supramolecular structures, demonstrating the potential of pyrrole derivatives in crystal engineering (Yin & Li, 2006).

Development of Chemosensors

  • Optical Chemosensor System : Aysha et al. (2021) developed a colorimetric chemosensor using a hybrid hydrazo/azo dye chromophoric system based on pyrrolinone ester, illustrating the use of pyrrole derivatives in detecting metal ions (Aysha et al., 2021).

  • Fluorescent Sensor for Zn2+ and Cu2+ : Wang Yang et al. (2018) synthesized a pyrrole-containing hydrazone that acted as an off–on fluorescent sensor for Zn2+ and a colorimetric probe for Cu2+, showing the applicability of pyrrole derivatives in sensor technology (Wang Yang et al., 2018).

Chemical Synthesis and Modification

  • Additive-Free Catalytic System for Hydrogenation : Yuwen et al. (2017) reported an additive-free catalytic system using a cobalt pincer catalyst for the hydrogenation of carboxylic acid esters to alcohols, relevant for the synthesis of pyrrole derivatives (Yuwen et al., 2017).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-ethyl-2-methylpyrrole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-3-9-5-4-7(6(9)2)8(10)11/h4-5H,3H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRQYYDXOAZYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=C1C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid

Citations

For This Compound
1
Citations
H Zhou, A Aguilar, J Chen, L Bai, L Liu… - Journal of medicinal …, 2012 - ACS Publications
Bcl-2 and Bcl-xL are key apoptosis regulators and attractive cancer therapeutic targets. We have designed and optimized a class of small-molecule inhibitors of Bcl-2 and Bcl-xL …
Number of citations: 71 pubs.acs.org

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